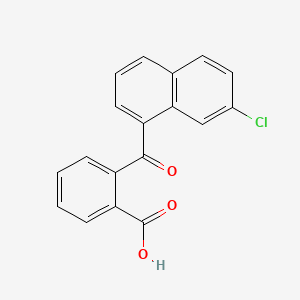
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is a chiral lactone compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a furanone ring with a methyl and isopropyl group attached, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of starting materials such as 4-hydroxy-2-pentanone and isobutyraldehyde, which undergo a cyclization reaction in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic pathways. Its unique structure allows it to fit into enzyme active sites, leading to changes in enzyme conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, dihydro-5-methyl-: This compound lacks the isopropyl group, making it less sterically hindered.
2(3H)-Furanone, dihydro-5-ethyl-5-(1-methylethyl)-: This compound has an ethyl group instead of a methyl group, altering its chemical properties.
Uniqueness
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups
Eigenschaften
CAS-Nummer |
60646-31-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(5S)-5-methyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3)5-4-7(9)10-8/h6H,4-5H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
SRIXAYZRZQIECO-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@@]1(CCC(=O)O1)C |
Kanonische SMILES |
CC(C)C1(CCC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)




![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


